![molecular formula C13H17N3O5S B2802147 3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine CAS No. 2034252-80-5](/img/structure/B2802147.png)
3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the oxazolidinone class of antibiotics and has shown promising results in the treatment of various bacterial infections.
Applications De Recherche Scientifique
Lithiation and Synthesis Applications
Lithiation of 2-(1-chloroethyl)-2-oxazolines led to the development of substituted oxazolinyloxiranes and oxazolinylaziridines, demonstrating the utility of oxazolidine derivatives in synthetic chemistry for creating structurally complex and stereochemically rich compounds (Capriati et al., 2001).
Crystal Structure and Hydrogen Bonding
Research on the crystal structures of oxazolidinecarbohydrazides reveals the significance of weak interactions like C-H···O, C-H···π hydrogen bonds, and π-π stacking interactions, which are crucial for understanding the molecular assembly and properties of these compounds (Nogueira et al., 2015).
Acylation and Chiral Auxiliaries
Oxazolidinones are explored for their roles as protective groups for 1,2-amino alcohols and chiral auxiliaries, highlighting their importance in asymmetric synthesis and protecting group strategies (Zappia et al., 2007).
Immunomodulatory Effects of Derivatives
Studies on 1,3-oxazolidine-2-thione derivatives from Brassicales taxa explore their goitrogenic properties and immunomodulatory effects, indicating the biological relevance and potential therapeutic applications of oxazolidine derivatives (Radulović et al., 2017).
Catalysis and Synthetic Utility
Research on spiro[6H-1,3-dioxolo[4,5-c]pyran-6,5′-oxazolidine] derivatives showcases their role as catalysts in the epoxidation of olefins and CH activation of alcohols, demonstrating the catalytic and synthetic utility of oxazolidine-based compounds in organic synthesis (Ramirez & Shi, 2012).
Propriétés
IUPAC Name |
3-[2-(dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O5S/c1-15(2)22(19,20)14-11(10-6-4-3-5-7-10)8-16-12(17)9-21-13(16)18/h3-7,11,14H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZMNYJPJUQYFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)NC(CN1C(=O)COC1=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(Dimethylsulfamoyl)amino]-2-phenylethyl}-1,3-oxazolidine-2,4-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

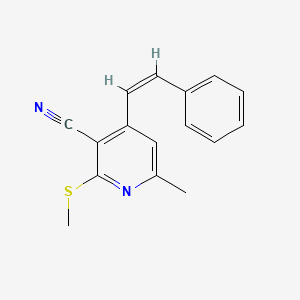
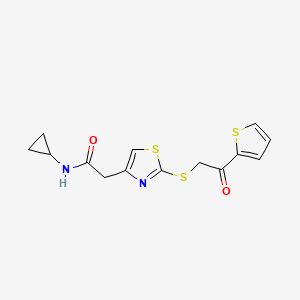
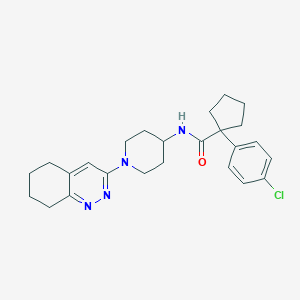
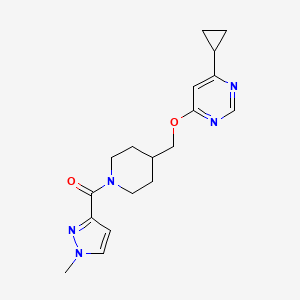
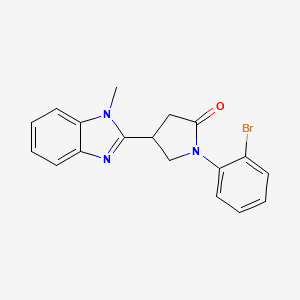
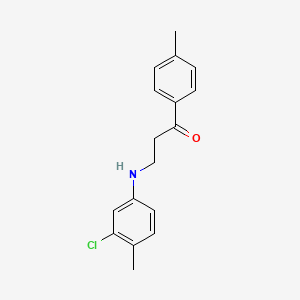
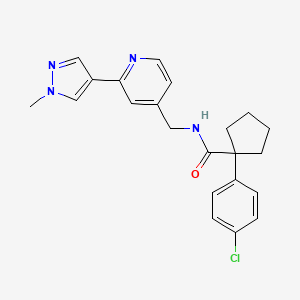
![N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2802078.png)
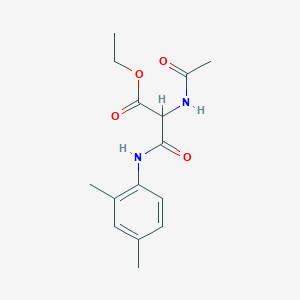
![4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzenesulfonyl fluoride](/img/structure/B2802080.png)
![N-phenyl-1-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide](/img/structure/B2802081.png)


![4-[(5Z)-5-[(2-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2802086.png)